molecular formula C17H19FN4O4S B6505887 N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1428351-74-9

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6505887
CAS No.: 1428351-74-9
M. Wt: 394.4 g/mol
InChI Key: DMHISWSANYJBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide (hereafter referred to as Compound A) is a pyrimidine-based small molecule characterized by:

  • A 2-fluorophenoxy substituent at the pyrimidine C2 position.
  • A methanesulfonylpiperidine-4-carboxamide group at the pyrimidine C5 position.

The fluorinated aromatic ring may enhance metabolic stability and binding affinity, while the sulfonamide and carboxamide groups contribute to solubility and target interaction .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-27(24,25)22-8-6-12(7-9-22)16(23)21-13-10-19-17(20-11-13)26-15-5-3-2-4-14(15)18/h2-5,10-12H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHISWSANYJBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrimidine Ring : A six-membered ring with nitrogen atoms that contributes to the compound's pharmacological properties.
  • Methanesulfonyl Group : Known for enhancing solubility and metabolic stability.
  • 2-Fluorophenoxy Moiety : Imparts unique interactions with biological targets.

Molecular Formula : C₁₆H₁₈FN₃O₃S
Molecular Weight : 345.4 g/mol

This compound has been shown to interact with various biological pathways:

  • Inhibition of Receptor Tyrosine Kinases : The compound acts as an inhibitor of c-Met and VEGFR-2, both of which are critical in cancer cell proliferation and angiogenesis. The IC₅₀ values for these interactions have been reported at approximately 0.11 μM and 0.19 μM, respectively, indicating potent inhibitory activity against these targets .
  • Impact on Cell Proliferation : In vitro studies have demonstrated that this compound significantly reduces the proliferation of cancer cell lines by modulating signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit the expression of inflammatory mediators like prostaglandin E₂ and tumor necrosis factor-α, which are implicated in various inflammatory diseases .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Assays : Various derivatives were tested for their ability to inhibit cancer cell lines, showing a consistent trend where modifications to the pyrimidine or phenoxy groups influenced potency .
CompoundTargetIC₅₀ (μM)
12dc-Met0.11
12dVEGFR-20.19
  • Molecular Docking Studies : These studies provided insights into the binding interactions at the ATP-binding site of c-Met and VEGFR-2, suggesting a common mode of action among structurally similar compounds .

Comparative Analysis with Related Compounds

To contextualize its activity, a comparison was made with other known inhibitors:

Compound NameTargetIC₅₀ (μM)
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamidec-Met0.15
N-(4-(trifluoromethyl)phenyl)acetamideVEGFR-20.25
N-(3-fluoro-4-(1-methylcyclopropyl)phenyl)acetamidec-Met0.30

Comparison with Similar Compounds

Structural Analogues from Patent Literature

and describe pyrimidine derivatives with modifications at the C2 and C4/C6 positions:

Compound Name (Simplified) Key Structural Features Potential Target/Application
Compound A 2-fluorophenoxy, methanesulfonylpiperidine-4-carboxamide Kinases, metabolic enzymes (inferred)
N-(2-(3-Cyano-6-(piperidin-4-ylidene acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide C2-linked quinolinylamino, tetrahydrofuran-oxy, cyano group Kinase inhibition (e.g., tyrosine kinases)
N-(3-cyano-4-(5-(phenylsulfonamido)pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Phenylsulfonamido, tetrahydrofuran-oxy, cyano-quinoline core Enzyme modulation (e.g., VAP-1)

Key Differences :

  • Compound A lacks the quinoline core and cyano groups present in the patent compounds, which may reduce off-target effects but limit broad-spectrum kinase activity.

Crystallographically Characterized Analogues

reports N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide, a pyrimidine derivative with:

  • 4-Fluorophenyl and hydroxymethyl groups.
  • Methanesulfonamide substituent.
Property Compound A Compound
Aromatic Substituent 2-Fluorophenoxy 4-Fluorophenyl
Core Modification Carboxamide-linked piperidine Methanesulfonamide
Crystallinity Not reported Stable monoclinic crystal structure

Implications :

  • The 2-fluorophenoxy group in Compound A may confer better steric flexibility compared to the rigid 4-fluorophenyl group in ’s compound.
  • The carboxamide in Compound A could enhance hydrogen-bonding interactions compared to the sulfonamide in .

VAP-1 Inhibitors with Pyrimidine-Morpholine Scaffolds

details morpholine-containing pyrimidine derivatives, such as 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) , designed as VAP-1 inhibitors for diabetic nephropathy:

Feature Compound A Compound 50b
Heterocyclic Group Methanesulfonylpiperidine Morpholin-4-yl
Linker Direct carboxamide attachment Ethyl-aniline spacer
Biological Target Inferred: Kinases Confirmed: VAP-1

Comparison :

  • The morpholine group in 50b improves aqueous solubility, whereas Compound A ’s methanesulfonylpiperidine may enhance membrane permeability due to its hydrophobic sulfonyl group.
  • The absence of a spacer in Compound A suggests a more compact binding mode compared to 50b’s extended structure .

Sulfonamide-Containing Pyrimidines

and highlight sulfonamide-pyrimidine hybrids, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide and Descarbonsildenafil :

Compound Key Features Target/Application
Compound A Carboxamide, 2-fluorophenoxy Kinases (hypothesized)
Descarbonsildenafil Pyrazolo[4,3-d]pyrimidine, sulfonamide Phosphodiesterase (PDE) inhibition
Compound Bromo-pyrimidine, benzenesulfonamide Enzyme inhibition (unspecified)

Structural Insights :

  • Descarbonsildenafil ’s pyrazolo-pyrimidine core is distinct from Compound A ’s simple pyrimidine, suggesting divergent target selectivity (e.g., PDE vs. kinases).
  • The bromo substituent in ’s compound may increase electrophilicity, whereas Compound A ’s fluorine enhances stability .

Research Implications

  • Further studies are needed to confirm its biological targets and compare efficacy with morpholine- or quinoline-containing derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.